molecular formula C14H18FN5O2 B7059641 3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione

3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione

Cat. No.: B7059641
M. Wt: 307.32 g/mol
InChI Key: ZZYBFYQXJDGZDV-UHFFFAOYSA-N
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Description

3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione is a complex organic compound that features a fluoropyridine moiety, a piperazine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the fluoropyridine derivative. One common method involves the Balz-Schiemann reaction to introduce the fluorine atom into the pyridine ring . The piperazine ring is then introduced through a nucleophilic substitution reaction . Finally, the imidazolidine-2,4-dione core is formed through a cyclization reaction under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity .

Properties

IUPAC Name

3-[2-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]ethyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O2/c15-11-1-2-12(16-9-11)19-6-3-18(4-7-19)5-8-20-13(21)10-17-14(20)22/h1-2,9H,3-8,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYBFYQXJDGZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)CNC2=O)C3=NC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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